![molecular formula C23H35N5O4 B2948981 tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate CAS No. 1314014-36-2](/img/structure/B2948981.png)
tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate is a complex chemical compound with significant interest in various fields of scientific research. Its structural complexity and the presence of multiple functional groups make it a valuable subject for synthetic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process, starting with readily available precursors. The synthetic route generally involves the following key steps:
Formation of 4-phenylpiperazine.
Acylation of 4-phenylpiperazine with an appropriate acid chloride to introduce the carbonyl group.
Amino group protection and subsequent coupling with tert-butyl 2-amino-2-methylpropanoate.
Final deprotection to yield the target compound.
Industrial Production Methods
Industrial production methods for tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated purification systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: The presence of piperazine rings makes it susceptible to oxidation, forming various oxidized derivatives.
Reduction: Reduction can occur at the carbonyl groups to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions typically use catalysts like palladium on carbon or reagents like sulfuric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, alcohol derivatives from reduction, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate has a wide range of scientific research applications, such as:
Chemistry: Used as a building block for more complex molecules in synthetic chemistry.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine rings and carbonyl groups play crucial roles in these interactions, affecting the activity of the compound. These interactions can influence various biochemical pathways, leading to its observed effects in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-[(2S)-2-[(4-methylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate.
Tert-butyl 4-[(2S)-2-[(4-benzylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate.
Unique Aspects
What sets tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate apart from similar compounds is the phenyl group, which can significantly influence its chemical reactivity and interactions with biological targets
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O4/c1-18(20(29)26-12-16-28(17-13-26)22(31)32-23(2,3)4)24-21(30)27-14-10-25(11-15-27)19-8-6-5-7-9-19/h5-9,18H,10-17H2,1-4H3,(H,24,30)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRGENFKTNXVMH-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
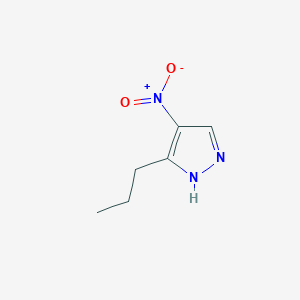
![3-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2948903.png)
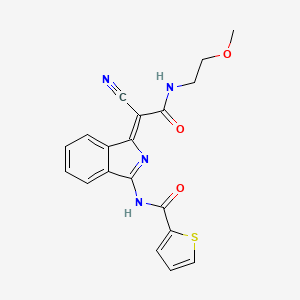
![1-(2,5-dimethoxyphenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2948905.png)
![1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2948906.png)
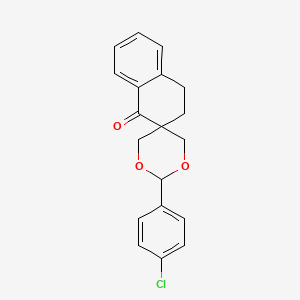
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2948910.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2948911.png)
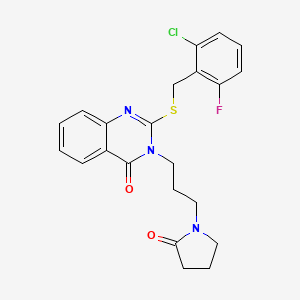
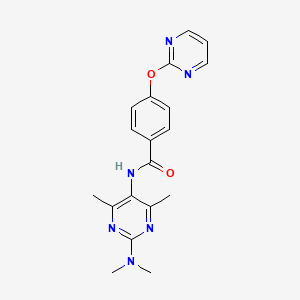
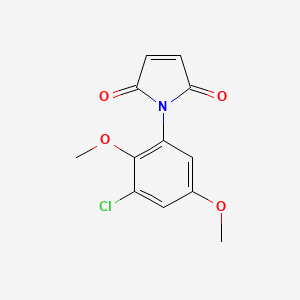
![4-(methylsulfanyl)-2-{[4-(propan-2-yl)benzenesulfonamido]methyl}butan-2-ol](/img/structure/B2948917.png)
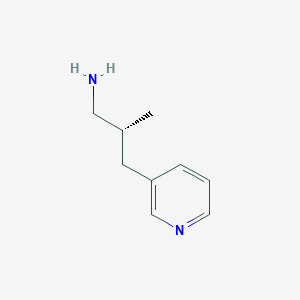
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylacetamide](/img/structure/B2948921.png)
